
(4-Methoxycarbonylphenyl) 2-phenylmethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxycarbonylphenyl) 2-phenylmethoxybenzoate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a methoxycarbonyl group and a phenylmethoxybenzoate moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxycarbonylphenyl) 2-phenylmethoxybenzoate typically involves esterification reactions. One common method includes the reaction of 4-methoxycarbonylphenol with 2-phenylmethoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired ester compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and efficiency. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
(4-Methoxycarbonylphenyl) 2-phenylmethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of 4-methoxycarbonylbenzoic acid.
Reduction: Formation of 4-methoxycarbonylphenylmethanol.
Substitution: Formation of halogenated derivatives like 4-bromo- or 4-chloro-methoxycarbonylphenyl 2-phenylmethoxybenzoate.
科学研究应用
Chemistry
In chemistry, (4-Methoxycarbonylphenyl) 2-phenylmethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it suitable for various organic synthesis applications.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of (4-Methoxycarbonylphenyl) 2-phenylmethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
- 4-Methoxycarbonylphenyl 2-phenylbenzoate
- 4-Methoxyphenyl 2-phenylmethoxybenzoate
- 4-Methoxycarbonylphenyl 2-methoxybenzoate
Uniqueness
(4-Methoxycarbonylphenyl) 2-phenylmethoxybenzoate is unique due to the presence of both methoxycarbonyl and phenylmethoxybenzoate groups This combination imparts distinct chemical and physical properties, making it different from other similar compounds
属性
IUPAC Name |
(4-methoxycarbonylphenyl) 2-phenylmethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O5/c1-25-21(23)17-11-13-18(14-12-17)27-22(24)19-9-5-6-10-20(19)26-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTKWAYBLKRJPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]-N-methyl-1-phenylcyclopropane-1-carboxamide](/img/structure/B7600861.png)
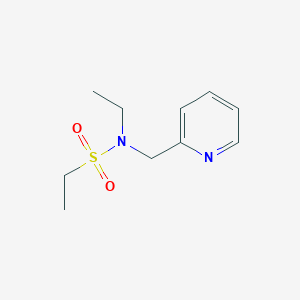
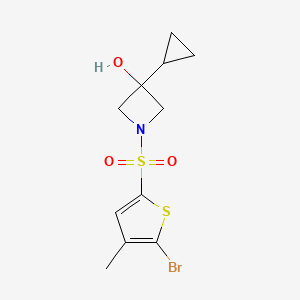
![2-Amino-4-[methyl-(1-methylpiperidin-4-yl)amino]benzonitrile](/img/structure/B7600878.png)
![(2-Ethylmorpholin-4-yl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanone](/img/structure/B7600894.png)

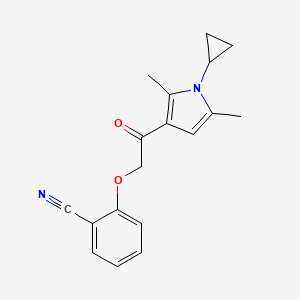
![1-[2-Fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7600912.png)
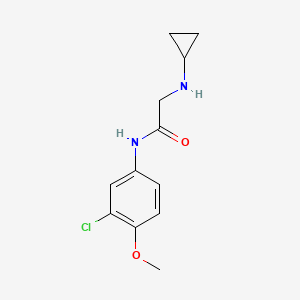
![(2S)-2-[[2-fluoro-3-(trifluoromethyl)benzoyl]amino]-3-methylbutanoic acid](/img/structure/B7600933.png)
![2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7600945.png)
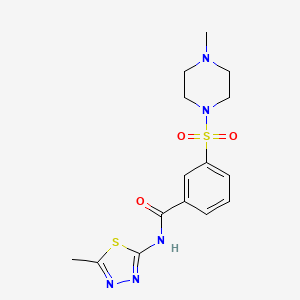
![2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide](/img/structure/B7600955.png)
![2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B7600986.png)
